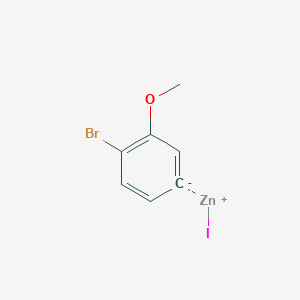
4-Bromo-3-methoxyphenylzinc iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-methoxyphenylzinc iodide: is an organozinc compound with the molecular formula C7H6BrIOZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophilic partner. This compound is typically supplied as a solution in tetrahydrofuran (THF) to ensure stability and ease of handling .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-3-methoxyphenylzinc iodide typically involves the reaction of 4-bromo-3-methoxyphenyl iodide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Bromo-3-methoxyphenyl iodide+Zn→4-Bromo-3-methoxyphenylzinc iodide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions: 4-Bromo-3-methoxyphenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base such as triethylamine, and a suitable solvent like THF.
Oxidative Addition: Requires a transition metal catalyst and an oxidizing agent.
Reductive Elimination: Often facilitated by a reducing agent and a transition metal catalyst.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Chemistry: 4-Bromo-3-methoxyphenylzinc iodide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules where precision and selectivity are crucial .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize intermediates for drug development. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the creation of novel pharmaceuticals .
Industry: Industrially, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it indispensable for the large-scale synthesis of various organic compounds .
作用机制
The mechanism by which 4-Bromo-3-methoxyphenylzinc iodide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various catalytic cycles, particularly in cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium or nickel catalysts, which facilitate the transfer of the phenyl group to the desired substrate .
相似化合物的比较
4-Bromo-3-methoxyphenylmagnesium bromide: Another organometallic compound used in similar cross-coupling reactions.
4-Bromo-3-methoxyphenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
4-Bromo-3-methoxyphenylstannane: Used in Stille coupling reactions.
Uniqueness: 4-Bromo-3-methoxyphenylzinc iodide is unique due to its high reactivity and selectivity in cross-coupling reactions. Compared to its magnesium and boron counterparts, the zinc-based reagent offers better functional group tolerance and milder reaction conditions, making it a preferred choice in many synthetic applications .
属性
分子式 |
C7H6BrIOZn |
|---|---|
分子量 |
378.3 g/mol |
IUPAC 名称 |
1-bromo-2-methoxybenzene-4-ide;iodozinc(1+) |
InChI |
InChI=1S/C7H6BrO.HI.Zn/c1-9-7-5-3-2-4-6(7)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
ZJIFLUQZHPOWAL-UHFFFAOYSA-M |
规范 SMILES |
COC1=C(C=C[C-]=C1)Br.[Zn+]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
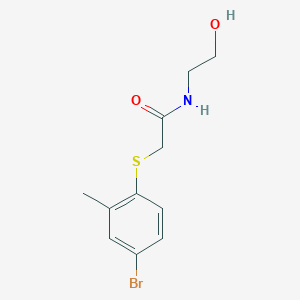
![1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14884717.png)
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
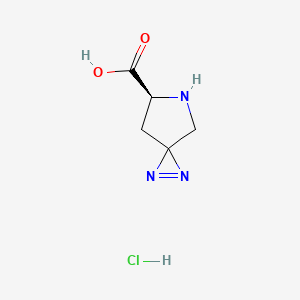
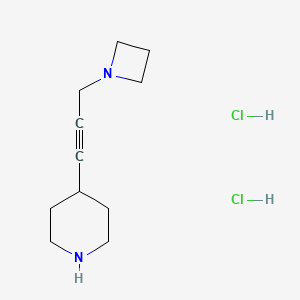
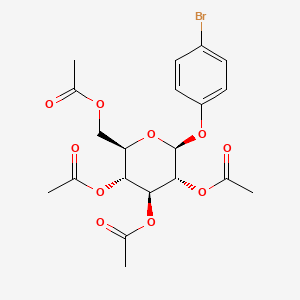
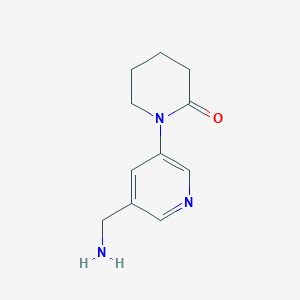
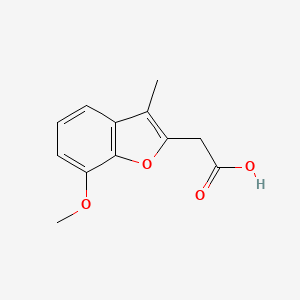
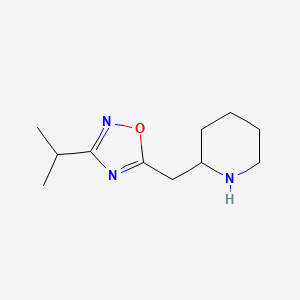
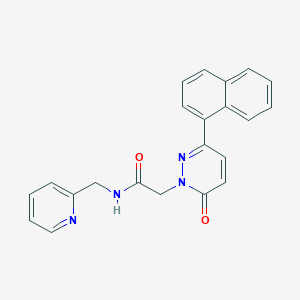
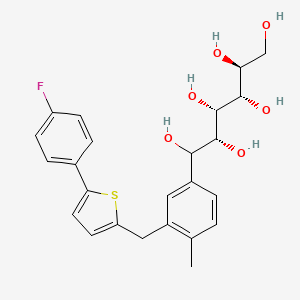
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
